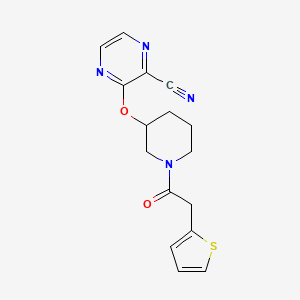

3-((1-(2-(Thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

3-((1-(2-(Thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyrazine ring

Properties

IUPAC Name |

3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c17-10-14-16(19-6-5-18-14)22-12-3-1-7-20(11-12)15(21)9-13-4-2-8-23-13/h2,4-6,8,12H,1,3,7,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYJKPKLJAGMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NC=CN=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(Thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the pyrazine ring. Common synthetic methods include:

Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of amino alcohols.

Formation of Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with α-dicarbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(Thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common nucleophiles include alkoxides and amines.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-((1-(2-(Thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has diverse applications in scientific research, including:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

Material Science: It is used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes.

Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((1-(2-(Thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain a thiophene ring.

Piperidine Derivatives: Compounds such as piperidine itself and various piperidine-based pharmaceuticals.

Pyrazine Derivatives: Compounds such as pyrazinamide and other pyrazine-based drugs.

Uniqueness

Biological Activity

The compound 3-((1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a piperidine moiety and a pyrazine ring, suggest diverse biological interactions.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The presence of thiophene and piperidine groups enhances its solubility and bioavailability, making it a candidate for further pharmacological evaluation.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing thiophene rings have shown notable antimicrobial effects against various pathogens.

- Antitumor Properties : Pyrazole derivatives are known for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression.

- Anti-inflammatory Effects : Several studies have reported that pyrazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiophene-containing compounds, revealing that some derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes.

Antitumor Activity

Research conducted on pyrazole derivatives indicated that certain compounds could effectively inhibit the proliferation of cancer cells in vitro. For instance, a derivative with a similar structure was found to have IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) .

Anti-inflammatory Studies

In vitro assays demonstrated that related compounds effectively reduced pro-inflammatory cytokine production in activated macrophages. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(thiophen-2-yl)-3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)methyl)-1H-triazol-5(4H)-one | Triazole ring, piperidine | Antimicrobial, Antitumor |

| 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole | Nitro group, pyrazole | Antituberculosis |

| Isoxazole derivatives | Isoxazole ring | Antitumor, Anti-inflammatory |

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways crucial for cell survival.

- Receptor Modulation : The compound may interact with specific receptors on cell membranes, influencing signal transduction pathways related to cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-((1-(2-(Thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions. For the pyrazine-carbonitrile core, refluxing pyrazine derivatives with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst is a common approach (yield ~68%) . The thiophene-acetyl-piperidine moiety can be synthesized via coupling reactions using HOBt/TBTU activation, as demonstrated for aryl piperazine derivatives (e.g., 3-(thiophen-2-ylthio)propan-1-one) . Post-synthetic purification via column chromatography and crystallization (e.g., DMF/water) is critical for isolating intermediates .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify functional groups like nitrile (CN stretch ~2220 cm⁻¹) and carbonyl (C=O ~1719 cm⁻¹) .

- NMR : ¹H NMR can resolve thiophene protons (δ 6.56–7.94 ppm) and piperidine/pyrazine protons (δ 2.24–9.59 ppm). ¹³C NMR confirms carbon environments (e.g., nitrile carbons at ~117 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., m/z 386 [M⁺]) validates molecular weight .

Q. What safety precautions are required when handling this compound in the lab?

- Methodological Answer : Follow OSHA/NIOSH guidelines for nitriles and thiophenes:

- Use P95 respirators for particulate filtration and avoid skin contact with nitriles .

- Conduct reactions in fume hoods due to volatile byproducts (e.g., acetic anhydride) .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the coupling of the piperidine-thiophene and pyrazine-carbonitrile moieties?

- Methodological Answer :

- Catalyst Screening : Test HOBt vs. EDC/HCl for amide bond formation; HOBt reduces racemization .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Reflux at 80–100°C for 2–12 hours balances reactivity and side-product formation .

- Monitor Progress : Use TLC (silica gel, ethyl acetate/hexane) or LC-MS for real-time analysis .

Q. What computational methods can predict the reactivity of the nitrile group in this compound?

- Methodological Answer :

- DFT Calculations : Simulate electron density maps (e.g., Gaussian 16) to identify electrophilic sites on the nitrile .

- Molecular Docking : Predict interactions with biological targets (e.g., kinases) using AutoDock Vina .

- logP Estimation : Software like ChemDraw calculates partition coefficients to assess lipophilicity (~2.5–3.0) .

Q. How do structural modifications (e.g., replacing thiophene with furan) affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 3-((1-(2-(furan-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile) and compare IC₅₀ values in enzyme assays .

- In Vitro Testing : Use cell lines (e.g., HEK293) to evaluate cytotoxicity and target engagement (e.g., kinase inhibition) .

- Thermodynamic Analysis : DSC/TGA assesses stability changes (e.g., decomposition temperature shifts by 10–20°C) .

Q. What strategies mitigate decomposition of the nitrile group during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-drying under vacuum reduces hydrolysis .

- Additive Stabilization : Include antioxidants (e.g., BHT at 0.01% w/w) in storage buffers .

- Container Coatings : Use amber glass vials with PTFE-lined caps to block UV/oxygen .

Methodological Considerations

Q. How can contradictions in reported synthetic yields (e.g., 68% vs. 57%) be resolved?

- Methodological Answer :

- Reagent Purity : Use ≥99% purity starting materials (e.g., AldrichCPR-grade thiophene derivatives) .

- Scale-Up Adjustments : Pilot studies (1–10 g scale) identify mass transfer limitations in reflux conditions .

- Reproducibility Protocols : Adopt standardized reaction monitoring (e.g., in situ IR for intermediate tracking) .

Q. What analytical techniques are suitable for detecting trace impurities in the final product?

- Methodological Answer :

- HPLC-PDA : C18 columns (5 µm, 250 mm) with acetonitrile/water gradients resolve nitrile byproducts (LOD: 0.1% w/w) .

- GC-MS : DB-5 columns (30 m × 0.25 mm) with He carrier gas detect volatile impurities (e.g., residual acetic anhydride) .

- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.